molecular formula C8H8F2S B8001448 3,4-Difluorobenzyl methyl sulfide

3,4-Difluorobenzyl methyl sulfide

Cat. No.: B8001448
M. Wt: 174.21 g/mol
InChI Key: VFCGKWDYWIUFCG-UHFFFAOYSA-N
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Description

3,4-Difluorobenzyl methyl sulfide is an organic compound characterized by the presence of a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, and a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorobenzyl methyl sulfide typically involves the reaction of 3,4-difluorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products Formed

    Oxidation: 3,4-Difluorobenzyl methyl sulfoxide, 3,4-Difluorobenzyl methyl sulfone.

    Substitution: Various substituted benzyl methyl sulfides depending on the nucleophile used.

    Reduction: 3,4-Difluorobenzyl thiol.

Scientific Research Applications

3,4-Difluorobenzyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying the effects of fluorine substitution on the reactivity of benzyl compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzyl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzyl chloride: Similar structure but with a chloride group instead of a methyl sulfide group.

    3,4-Difluorobenzyl alcohol: Contains a hydroxyl group instead of a methyl sulfide group.

    3,4-Difluorotoluene: Lacks the sulfide group, having only the difluorobenzyl structure.

Uniqueness

3,4-Difluorobenzyl methyl sulfide is unique due to the combination of the difluorobenzyl and methyl sulfide groups, which imparts distinct chemical and biological properties. The presence of fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2-difluoro-4-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCGKWDYWIUFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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